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Introduction

Tersolisib (formerly STX-478) is an orally bioavailable, central nervous system (CNS)-
penetrant, allosteric inhibitor of the p110a catalytic subunit of phosphatidylinositol 3-kinase
(PI3Ka), encoded by the PIK3CA gene.[1][2] It exhibits significant selectivity for the H1047R
kinase domain mutation, one of the most prevalent activating mutations in PIK3CA found in
various cancers, including breast, gynecologic, and head and neck squamous cell carcinomas.
[3][4] This targeted approach aims to overcome the on-target toxicities, such as hyperglycemia,
associated with non-selective PI3Ka inhibitors by sparing the wild-type (WT) enzyme, which
plays a crucial role in normal glucose metabolism.[3] This document provides a detailed
technical guide on the selectivity of Tersolisib for the H1047R mutant PIK3CA, including
guantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Analysis of Tersolisib's Selectivity

The selectivity of Tersolisib for HL1047R mutant PIK3CA over the wild-type isoform and other
mutants has been quantified through biochemical and cellular assays. The half-maximal
inhibitory concentration (IC50) values from these studies are summarized below.

Biochemical Selectivity
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In enzymatic assays, Tersolisib demonstrates potent inhibition of the H1047R mutant PI3Ka
with a significant selectivity margin over the wild-type enzyme.

Tersolisib (STX-478) IC50

Enzyme Alpelisib IC50 (nmol/L)
(nmoliL)

PI3Ka H1047R 9.4 Not specified as equipotent

PI3Ka WT 131 Not specified as equipotent

PI3Ka E545K 71 Not specified as equipotent

PI3Ka E542K 113 Not specified as equipotent

Data from Buckbinder et al.,
2023.[3]

This demonstrates a 14-fold greater selectivity of Tersolisib for the H1047R mutant over wild-
type PI3Ka in a biochemical context.[3]

Cellular Activity

The selective activity of Tersolisib was further confirmed in cellular assays using isogenic cell
lines and a panel of cancer cell lines with different PIK3CA mutation statuses.

Cell Line (PIK3CA status) Assay Type Tersolisib (STX-478) Effect
MCF10A (H1047R mutant) pPAKT Inhibition High Potency

MCF10A (WT) pPAKT Inhibition Lower Potency

T47D (H1047R mutant) Cell Viability (72h) IC50 of 116 nM

Data from MedChemEXxpress
and Buckbinder et al., 2023.[2]

[3]

Tersolisib demonstrates selective inhibition of AKT phosphorylation and cell viability in cells
harboring the H1047R mutation.[2]
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Experimental Protocols

Detailed methodologies for the key experiments used to determine the selectivity of Tersolisib
are outlined below. These are representative protocols based on standard laboratory practices
for the cited assays.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of PI3Ka by measuring the amount of ADP
produced during the phosphorylation of its lipid substrate, phosphatidylinositol-4,5-
bisphosphate (PIP2).

Materials:

e Recombinant human PI3Ka (WT and H1047R mutant)
e Lipid substrate (e.g., PIP2)

o« ATP

» Tersolisib (or other test inhibitors)

o ADP-Glo™ Kinase Assay kit (Promega)

» Kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 100mM NaCl, 10mM MgCI2, 1mM
CHAPS)

Procedure:

Prepare serial dilutions of Tersolisib in kinase reaction buffer.

In a 384-well plate, add the recombinant PI3Ka enzyme, lipid substrate, and Tersolisib
dilutions.

Initiate the kinase reaction by adding ATP.

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
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 Incubate for 40 minutes at room temperature.

» Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
e Incubate for 30-60 minutes at room temperature.

e Measure luminescence using a plate reader.

o Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.

Cellular Phospho-AKT (p-AKT) Western Blot Analysis

This method assesses the inhibition of the PI3K pathway in cells by measuring the
phosphorylation of its downstream target, AKT, at Serine 473.

Materials:

* Isogenic cell lines (e.g., MCF10A PIK3CA WT and H1047R knock-in)

e Cell culture medium and supplements

» Tersolisib

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

e Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, and a loading control (e.g., anti-f3-
actin)

e HRP-conjugated secondary antibody

e Chemiluminescent substrate

Procedure:

e Seed cells in multi-well plates and allow them to adhere overnight.

o Treat cells with varying concentrations of Tersolisib for a specified duration (e.g., 1-4 hours).
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e Wash cells with ice-cold PBS and lyse with lysis buffer.

o Determine protein concentration of the lysates using a BCA or Bradford assay.

o Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

e Block the membrane with 5% non-fat milk or BSA in TBST.

e Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.
¢ Wash the membrane and incubate with the HRP-conjugated secondary antibody.

o Detect the signal using a chemiluminescent substrate and an imaging system.

» Strip the membrane and re-probe for total AKT and the loading control to ensure equal
protein loading.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell
Viability Assay)

This assay determines the number of viable cells in culture by quantifying the amount of ATP
present, which is an indicator of metabolically active cells.

Materials:

Cancer cell lines with known PIK3CA mutation status (e.g., T47D)

Cell culture medium

Tersolisib

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Opaque-walled multi-well plates
Procedure:

e Seed cells in opaque-walled 96-well plates at a predetermined density.
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 Allow cells to attach and grow for 24 hours.

o Treat cells with a serial dilution of Tersolisib.

 Incubate for a specified period (e.g., 72 hours).

o Equilibrate the plate to room temperature for 30 minutes.

e Add CellTiter-Glo® Reagent to each well.

e Mix on an orbital shaker for 2 minutes to induce cell lysis.

 Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
o Measure luminescence with a plate reader.

e Calculate the half-maximal growth inhibition (GI50) or IC50 values from the dose-response

curves.

Visualizations
PIBK/IAKT/mTOR Signaling Pathway

The following diagram illustrates the PIBK/AKT/mTOR signaling pathway and the point of
inhibition by Tersolisib. Activating mutations in PIK3CA, such as H1047R, lead to constitutive
activation of this pathway, promoting cell growth, proliferation, and survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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